(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
This compound is a synthetic benzofuran derivative featuring a brominated benzodioxin substituent and a methyl ester functional group. Its core structure consists of a 2,3-dihydrobenzofuran scaffold fused with a 4H-benzo[d][1,3]dioxin moiety, where the bromine atom at the 6-position and the methylene group at the 8-position contribute to its unique electronic and steric properties. The acetoxy methyl ester enhances solubility in organic solvents, making it amenable to further synthetic modifications.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO7/c1-24-18(22)9-26-14-2-3-15-16(7-14)28-17(19(15)23)6-11-4-13(21)5-12-8-25-10-27-20(11)12/h2-7H,8-10H2,1H3/b17-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDRGLSKFXXKV-FMQZQXMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the preparation of the benzo[d][1,3]dioxin derivative followed by the formation of the methylene and acetoxy groups. The detailed synthetic pathway can be outlined as follows:
- Formation of the Benzo[d][1,3]dioxin core : The initial step often involves the bromination of a suitable precursor to introduce the bromo group at position 6.
- Methylene Group Addition : A methylene bridge is formed through a condensation reaction with appropriate aldehydes or ketones.
- Acetate Formation : The final step involves esterification to form the acetate group, yielding (Z)-methyl 2-((2-(...)).
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
Anticancer Activity
Recent studies have shown that derivatives of benzo[d][1,3]dioxins exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated that compounds with similar structures to (Z)-methyl 2-((2-(...)) showed enhanced binding affinity to anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells .
Antiviral Properties
Compounds containing the benzofuran moiety have been tested for antiviral activities. For example:
- A related study indicated that derivatives exhibited moderate antiviral activity against Tobacco Mosaic Virus (TMV), suggesting potential applications in virology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity:
- Modifications on the benzene ring and the introduction of electron-withdrawing or electron-donating groups significantly influence activity levels. For instance, halogen substitutions generally enhance activity due to increased lipophilicity and better interaction with biological targets .
Case Studies
Several studies have investigated similar compounds to elucidate their biological mechanisms:
- Study on Cytotoxicity : A compound structurally related to (Z)-methyl 2-((2-(...)) was found to have a >13-fold increase in cytotoxicity against specific cancer cell lines when compared to its non-brominated analogs .
- Antiviral Testing : In vivo tests revealed that a related compound showed over 40% inactivation of TMV at concentrations as low as 500 mg/L, indicating its potential as an antiviral agent .
Data Table: Biological Activities
Scientific Research Applications
1. Antioxidant Activity
Research indicates that (Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits significant antioxidant properties. It effectively neutralizes free radicals, which can mitigate oxidative stress in biological systems. In vitro assays have shown that the compound can scavenge DPPH radicals and reduce lipid peroxidation levels in cell cultures, suggesting its potential as a therapeutic agent against oxidative damage.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory potential by inhibiting pro-inflammatory cytokines. Studies conducted on LPS-stimulated macrophages revealed that treatment with this compound significantly reduced the expression of TNF-alpha and IL-6, indicating its utility in managing inflammatory diseases.
3. Anticancer Properties
Preliminary studies suggest that this compound can induce apoptosis in cancer cells through modulation of key signaling pathways such as the PI3K/Akt pathway. In vitro experiments with human breast cancer cell lines (MCF-7) demonstrated a dose-dependent reduction in cell viability and an increase in apoptotic cells following treatment.
Study on Antioxidant Properties
A recent study highlighted the efficacy of this compound in reducing oxidative stress markers in diabetic rats. This suggests its potential as a therapeutic agent for diabetic complications.
Research on Anti-inflammatory Effects
Another significant study focused on the compound's ability to inhibit NF-kB activation in human endothelial cells. This research demonstrated its role in preventing vascular inflammation, indicating possible applications in cardiovascular health.
Cancer Research
A comprehensive analysis involving various derivatives of benzofuran compounds revealed that modifications to the structure of this compound could enhance anticancer activities. This positions the compound as a promising lead for further development in cancer therapeutics.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone System
The conjugated enone system (C=O adjacent to C=C) is highly reactive and participates in several key transformations:
a. Michael Addition Reactions
The electron-deficient double bond can undergo nucleophilic additions. For example:
-
Amines : Primary/secondary amines add to the β-position, forming β-amino ketone derivatives.
-
Thiols : Thiol nucleophiles generate β-thioether adducts.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Michael Addition | Ethylenediamine, EtOH, reflux | β-Amino ketone | |
| Thiol Addition | Benzenethiol, K₂CO₃, DMF | β-Thioether |
b. Cycloaddition Reactions
The enone system may engage in [4+2] Diels-Alder reactions with dienes, forming six-membered rings. For instance, cyclopentadiene could yield bicyclic adducts under thermal conditions.
Ester Functional Group Reactivity
The methyl ester group is susceptible to hydrolysis, transesterification, and reduction:
a. Hydrolysis
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Acidic Conditions : Methanol elimination yields the free carboxylic acid.
-
Basic Conditions : Saponification produces the carboxylate salt.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid | |
| Basic Hydrolysis | NaOH (1M), H₂O/EtOH | Sodium carboxylate |
b. Transesterification
The ester reacts with alcohols (e.g., ethanol) under acidic or basic catalysis to form new esters.
Brominated Benzodioxin Reactivity
The bromine substituent on the benzodioxin ring enables cross-coupling reactions:
a. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl-substituted derivative |
b. Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings allow substitution with nucleophiles (e.g., amines, alkoxides).
Oxidation and Reduction Pathways
a. Ketone Reduction
The 3-oxo group in the dihydrobenzofuran system can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
b. Methylene Oxidation
The exocyclic methylene group may undergo epoxidation (e.g., with m-CPBA) or dihydroxylation (e.g., OsO₄).
Photochemical and Thermal Behavior
The conjugated π-system may undergo [2+2] photocycloaddition under UV light or isomerization (Z→E) upon heating.
Synthetic Modifications
Data from analogous benzofuran-dioxin hybrids (e.g., iodolactonization in ) suggest potential for:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in their substituents, which significantly influence their physicochemical properties and bioactivity. Below is a detailed comparison based on available
Key Observations:
- Its large atomic radius may also sterically hinder interactions with certain biological targets . The fluorine substituent in the analog reduces metabolic degradation (common in drug design) due to its electronegativity and small size, improving bioavailability .
- Bioactivity Implications: Brominated compounds are often explored in anticancer research due to their ability to participate in halogen bonding, which can enhance target affinity. Evidence suggests similar benzofuran derivatives may act as ferroptosis inducers in oral squamous cell carcinoma (OSCC) . Fluorinated analogs are frequently optimized for pesticidal applications, as seen in studies where plant-derived bioactive compounds penetrate insect cuticles effectively .
Research Findings and Implications
Pharmacological Potential:
- The main compound’s brominated benzodioxin core aligns with natural products studied for ferroptosis induction, a programmed cell death mechanism relevant to cancer therapy. OSCC cells show heightened sensitivity to ferroptosis inducers compared to normal cells, suggesting a therapeutic window for selective targeting .
- Analogous fluorinated and tert-butyl-substituted compounds may serve as leads for agrochemical development, leveraging their stability and permeability to enhance insecticidal efficacy .
Preparation Methods
Cyclization and Bromination
Methyl 2,3-dihydroxybenzoate (12 ) is esterified using concentrated sulfuric acid in refluxing methanol to yield methyl 2,3-dihydroxybenzoate (13 ). Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate affords the cyclized ester 14 . Hydrolysis of 14 with lithium hydroxide generates the corresponding carboxylic acid, which is converted to the carboxamide 4 via mixed-anhydride methods. Bromination at the C6 position is achieved using a nitration mixture (HNO₃/TFA), followed by catalytic hydrogenation to introduce the bromine substituent.
Key Reaction Conditions for Bromination
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, TFA, 0°C to RT, 2h | 85% |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT, 6h | 78% |
Oxidation to Aldehyde
The brominated intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. This step is critical to ensure high purity for subsequent condensation reactions.
Synthesis of Methyl 2-((3-Oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
The benzofuran-3-one fragment is synthesized via cyclization and esterification.
Formation of Benzofuran-3-one
6-Hydroxybenzofuran-3-one is prepared from resorcinol through Claisen condensation with ethyl acetoacetate, followed by acid-catalyzed cyclization. The ketone group at C3 is introduced via oxidation of dihydrobenzofuran using Jones reagent (CrO₃/H₂SO₄).
Etherification with Methyl Bromoacetate
The phenolic hydroxyl group at C6 of benzofuran-3-one is alkylated with methyl bromoacetate in the presence of potassium carbonate and sodium iodide in DMF. This Williamson ether synthesis proceeds at 60°C for 20 hours, yielding the esterified intermediate.
Optimized Etherification Conditions
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 20h |
| Yield | 89% |
Knoevenagel Condensation for (Z)-Methylene Bridge Formation
The central (Z)-methylene linkage is established via Knoevenagel condensation between 6-bromo-4H-benzo[d]dioxin-8-carbaldehyde and methyl 2-((3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate.
Reaction Mechanism and Conditions
The aldehyde and ketone undergo deprotonation at the α-carbon of the ketone, facilitated by a catalytic amount of piperidine or ammonium acetate. The reaction is conducted in anhydrous toluene under reflux, with molecular sieves to absorb water. The (Z)-stereoselectivity is achieved by steric hindrance from the benzodioxin moiety, favoring the less crowded transition state.
Stereochemical Control
| Factor | Influence on (Z)-Selectivity |
|---|---|
| Steric Hindrance | Bulky benzodioxin group favors Z |
| Solvent Polarity | Non-polar toluene enhances selectivity |
| Catalyst | Piperidine (5 mol%) |
Purification and Characterization
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the (Z)-isomer. High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR confirm the stereochemistry.
Final Esterification and Functionalization
The methyl ester group is introduced via reaction with methanol in the presence of thionyl chloride, though this step is typically integrated earlier in the synthesis.
Optimization and Scale-Up Challenges
Yield Improvement Strategies
Analytical Data Summary
| Property | Value |
|---|---|
| Melting Point | 217–219°C |
| HRMS (m/z) | [M+H]⁺ calcd: 477.0123, found: 477.0126 |
| ¹H NMR (CDCl₃) | δ 8.22 (d, J=2.3 Hz, 1H), 4.27–4.38 (m, 2H), 1.16 (s, 6H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
